molecular formula C40H44N2O3 B1217681 4-[3-[3-[Bis[4-(2-methylpropyl)phenyl]methylamino]benzoyl]indol-1-yl]butanoic acid CAS No. 163136-03-6

4-[3-[3-[Bis[4-(2-methylpropyl)phenyl]methylamino]benzoyl]indol-1-yl]butanoic acid

Cat. No.: B1217681
CAS No.: 163136-03-6
M. Wt: 600.8 g/mol
InChI Key: LACIBZRFAYFTOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FK-143 is a nonsteroidal and noncompetitive inhibitor of the enzyme 5-alpha reductase. This enzyme is responsible for the conversion of testosterone to dihydrotestosterone, a potent androgen hormone. FK-143 has been studied for its potential therapeutic applications, particularly in the treatment of conditions like benign prostatic hyperplasia and certain types of cancer .

Preparation Methods

The synthesis of FK-143 involves several key steps:

    Friedel-Crafts Condensation: Indole reacts with 3-nitrobenzoyl chloride in the presence of aluminum chloride in dichloromethane to form 3-(3-nitrobenzoyl)indole.

    Alkylation: The product is then reacted with ethyl 4-bromobutyrate in the presence of potassium carbonate in dimethylformamide to yield 4-[3-(3-nitrobenzoyl)indol-1-yl]butyric acid ethyl ester.

    Hydrolysis: This ester is hydrolyzed using sodium hydroxide in a dioxane/water mixture to produce the corresponding butyric acid.

    Hydrogenation: The butyric acid is hydrogenated over palladium on carbon in a methanol/dioxane mixture to yield 3-[3-(3-aminobenzoyl)indol-1-yl]butyric acid.

    Condensation: Finally, this compound is condensed with bis(4-isobutylphenyl)chloromethane in the presence of ethyldiisopropylamine in dichloromethane to produce FK-143.

Chemical Reactions Analysis

FK-143 undergoes several types of chemical reactions:

    Reduction: The nitro group in the intermediate compounds is reduced to an amino group using hydrogenation over palladium on carbon.

    Condensation: The final step involves a condensation reaction where the amine group reacts with bis(4-isobutylphenyl)chloromethane.

    Hydrolysis: The ester group is hydrolyzed to a carboxylic acid using sodium hydroxide.

Common reagents used in these reactions include aluminum chloride, potassium carbonate, sodium hydroxide, and palladium on carbon. The major products formed include various intermediates leading to the final compound, FK-143 .

Mechanism of Action

FK-143 exerts its effects by inhibiting the enzyme 5-alpha reductase. This enzyme is responsible for converting testosterone to dihydrotestosterone, a potent androgen hormone. By inhibiting this conversion, FK-143 reduces the levels of dihydrotestosterone, which in turn can lead to a reduction in prostate size and a decrease in the progression of certain types of cancer .

Comparison with Similar Compounds

FK-143 is similar to other 5-alpha reductase inhibitors such as finasteride and dutasteride. FK-143 is unique in its nonsteroidal and noncompetitive inhibition mechanism. Unlike finasteride and dutasteride, which are competitive inhibitors, FK-143 binds to a different site on the enzyme, leading to a different inhibition profile .

Similar Compounds

    Finasteride: A competitive inhibitor of 5-alpha reductase used primarily in the treatment of benign prostatic hyperplasia and androgenetic alopecia.

    Dutasteride: Another competitive inhibitor of 5-alpha reductase, used for similar indications as finasteride but with a broader inhibition profile.

Properties

IUPAC Name

4-[3-[3-[bis[4-(2-methylpropyl)phenyl]methylamino]benzoyl]indol-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44N2O3/c1-27(2)23-29-14-18-31(19-15-29)39(32-20-16-30(17-21-32)24-28(3)4)41-34-10-7-9-33(25-34)40(45)36-26-42(22-8-13-38(43)44)37-12-6-5-11-35(36)37/h5-7,9-12,14-21,25-28,39,41H,8,13,22-24H2,1-4H3,(H,43,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACIBZRFAYFTOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C2=CC=C(C=C2)CC(C)C)NC3=CC=CC(=C3)C(=O)C4=CN(C5=CC=CC=C54)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H44N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167524
Record name FK 143
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163136-03-6
Record name FK-143
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163136036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FK 143
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FK-143
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7U9L4JZ77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 4-[3-(3-aminobenzoyl)indol-1-yl]butyric acid (880 mg), bis(4-isobutylphenyl)methyl chloride (1.03 g) and diisopropylethylamine (0.945 g) in dichloromethane (20 ml) was stirred at 25° C. overnight, and bis(4-isobutylphenyl)methyl chloride (170 mg) and diisopropylethylamine (86 mg) were added thereto. After stirring at 25° C. for 3 hours, the reaction mixture was poured into cold 1N hydrochloric acid. The organic layer was separated, washed with water, and dried over magnesium sulfate. After evaporation of the solvent, the residue was chromatographed on silica gel (100 g) with a mixture of chloroform and methanol (50:1) as eluent and freeze-dried from benzene to give 4-[3-[3-(bis[4-isobutylphenyl)methylamino]benzoyl]indol-1-yl]butyric acid (820 mg) as pale yellow powder.
Name
4-[3-(3-aminobenzoyl)indol-1-yl]butyric acid
Quantity
880 mg
Type
reactant
Reaction Step One
Name
bis(4-isobutylphenyl)methyl chloride
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
0.945 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
bis(4-isobutylphenyl)methyl chloride
Quantity
170 mg
Type
reactant
Reaction Step Two
Quantity
86 mg
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.